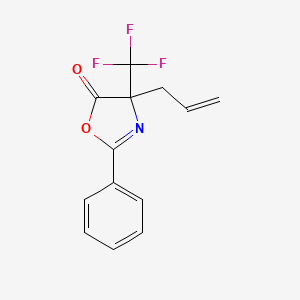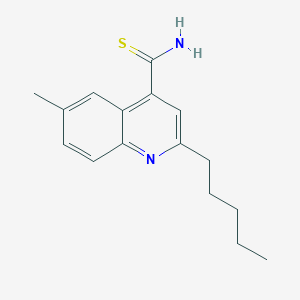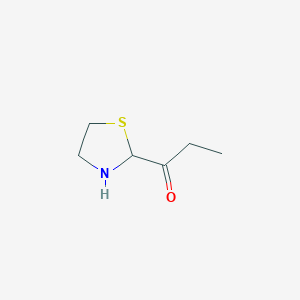
1-(1,3-Thiazolidin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazolidin-2-yl)propan-1-one is a heterocyclic organic compound featuring a thiazolidine ring attached to a propanone group Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiazolidin-2-yl)propan-1-one can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiols with aliphatic aldehydes under acidic conditions, leading to the formation of the thiazolidine ring . Another approach involves the use of isothiocyanates and amino alcohols, which undergo cyclization to form the thiazolidine structure .
Industrial Production Methods: Industrial production of 1-(Thiazolidin-2-yl)propan-1-one typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under phase-transfer conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Thiazolidin-2-one derivatives.
Reduction: 1-(Thiazolidin-2-yl)propan-1-ol.
Substitution: Substituted thiazolidine derivatives.
Applications De Recherche Scientifique
1-(Thiazolidin-2-yl)propan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Thiazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, thiazolidine derivatives have been shown to bind to the ligand-binding domain of certain nuclear receptors, influencing gene expression .
Comparaison Avec Des Composés Similaires
Thiazolidin-2,4-dione: A related compound with a similar ring structure but different functional groups.
Thiazolidin-4-one: Another similar compound with variations in the ring structure and substituents.
Uniqueness: 1-(Thiazolidin-2-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the propanone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
113111-16-3 |
|---|---|
Formule moléculaire |
C6H11NOS |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
1-(1,3-thiazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3 |
Clé InChI |
HNMYDPPZUXKFCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
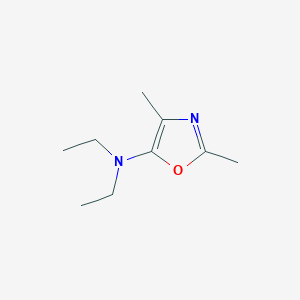
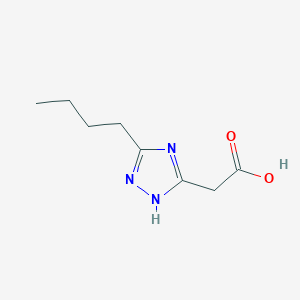
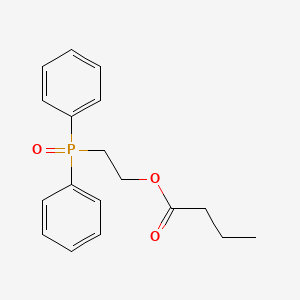
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
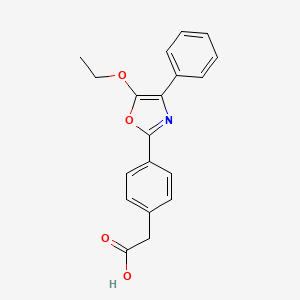
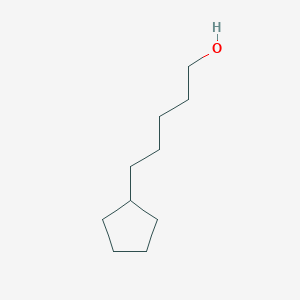
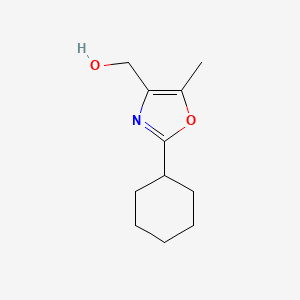
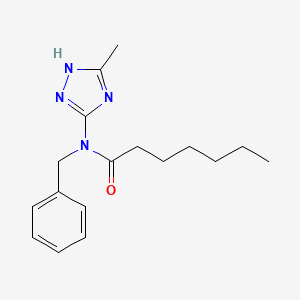
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
